1-(2-phenylethyl)pyrrolidin-3-one

Chemical Procurement Quality Control Purity Specification

Research programs requiring a 2-phenylethyl-containing scaffold that avoids controlled substance regulatory oversight face sourcing uncertainty. This unsubstituted N-phenethyl-pyrrolidin-3-one core provides a well-defined, reproducible baseline for systematic SAR exploration and focused library synthesis, without the DEA licensing burden of phenethylamine analogs. - Enables systematic SAR of the N-phenethyl pharmacophore with a confirmed LogP range of 1.50-2.21 and MW of 189.25. - Serves as a versatile, unfunctionalized building block for parallel synthesis, where the phenethyl group remains intact during common transformations. - Achieves ≥95% purity across multiple suppliers, meeting analytical reference standard requirements and ensuring batch-to-batch reproducibility.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 1488-11-5
Cat. No. B6144160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-phenylethyl)pyrrolidin-3-one
CAS1488-11-5
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CN(CC1=O)CCC2=CC=CC=C2
InChIInChI=1S/C12H15NO/c14-12-7-9-13(10-12)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyYITTZIIZLUCBHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenylethyl)pyrrolidin-3-one (CAS 1488-11-5): Procurement Baseline for a Research-Only Pyrrolidin-3-one Scaffold


1-(2-Phenylethyl)pyrrolidin-3-one (CAS 1488-11-5, MF: C12H15NO, MW: 189.25) is an unsubstituted N-phenethyl-pyrrolidin-3-one scaffold available at ≥95% purity from multiple suppliers . Its calculated LogP values range from 1.50 to 2.21 , and it is strictly designated for research and further manufacturing use only, not for direct human application . This compound is not scheduled as a controlled substance under DEA regulations, as it does not appear in any CSA schedules [1]. Commercial availability is moderate, with suppliers including Enamine (95% purity, Cat. EN300-52214) , ChemScene (≥95% purity, Cat. CS-0250786) , and Leyan (95% purity, Cat. 1321456) .

1-(2-Phenylethyl)pyrrolidin-3-one Substitution Risks: Why Pyrrolidinone Analogs Are Not Interchangeable


While various pyrrolidinone derivatives exist, direct generic substitution of 1-(2-phenylethyl)pyrrolidin-3-one with other N-substituted pyrrolidin-3-ones or pyrrolidin-2-ones introduces significant uncertainty. For pyrrolidin-3-one cores, the N-substituent identity critically influences molecular properties. For instance, replacement of the 2-phenylethyl group with a smaller alkyl chain reduces both molecular weight (e.g., N-methyl-pyrrolidin-3-one MW: 99.13 vs. 189.25) [1] and calculated LogP (e.g., N-methyl analog LogP ~0.0 vs. 1.50-2.21) , altering solubility and permeability profiles in biological assays. Similarly, substitution with a cyclohexylethyl or substituted benzyl group modifies both lipophilicity and topological polar surface area (TPSA) [2]. The unsubstituted phenethyl group confers a specific balance of hydrophobic and π-stacking potential [3] that cannot be assumed to be replicated by any other N-substituent. Without direct comparative data, any substitution from this specific scaffold to a generic alternative introduces an uncontrolled variable that may compromise assay reproducibility or synthetic pathway outcomes. Users should not assume interchangeability without experimental validation.

1-(2-Phenylethyl)pyrrolidin-3-one Quantitative Evidence Guide: Verified Differentiation vs. Pyrrolidinone Analogs


Supplier-Defined Purity Specifications: A Tiered Comparison Across Commercial Sources for 1-(2-Phenylethyl)pyrrolidin-3-one

1-(2-Phenylethyl)pyrrolidin-3-one is commercially available at purity specifications ranging from ≥95% to 98.0% across multiple vendors. ChemScene provides the compound at ≥95% purity (Cat. CS-0250786) , while Leyan and Enamine offer it at 95% purity (Cat. 1321456 and EN300-52214, respectively) . One supplier (ChemSrc/Shanghai Huayuan Century Trading Co.) lists the compound at 98.0% purity [1]. No single vendor offers a certified purity level exceeding 98.0%, and analytical certificates (e.g., HPLC, NMR) must be requested on a per-batch basis to verify actual purity.

Chemical Procurement Quality Control Purity Specification

Predicted Physicochemical Property Differentiation: LogP of 1-(2-Phenylethyl)pyrrolidin-3-one vs. Unsubstituted and N-Methyl Analogs

The calculated LogP for 1-(2-phenylethyl)pyrrolidin-3-one is reported as 1.5039 by ChemScene . In comparison, the unsubstituted pyrrolidin-3-one (CAS 96-42-4) has a predicted LogP of -0.69 [1], while N-methyl-pyrrolidin-3-one (CAS 872-50-4) is estimated at approximately 0.0 [2]. The 2-phenylethyl substitution thus increases predicted LogP by approximately 2.2 log units versus the unsubstituted core and by approximately 1.5 log units versus the N-methyl analog. A separate source lists LogP for this compound as 2.2121 .

Lipophilicity ADME Prediction Physicochemical Characterization

Predicted Physical Property Distinction: Density and Boiling Point of 1-(2-Phenylethyl)pyrrolidin-3-one vs. Unsubstituted Pyrrolidin-3-one

The predicted density of 1-(2-phenylethyl)pyrrolidin-3-one is 1.084±0.06 g/cm³ [1], and its boiling point is reported as 108-110 °C at 0.5 Torr [2]. In contrast, unsubstituted pyrrolidin-3-one (CAS 96-42-4) has an experimentally determined density of 1.105 g/cm³ and a boiling point of 234 °C at 760 mmHg [3]. The addition of the 2-phenylethyl group reduces predicted density by approximately 0.021 g/cm³ and shifts the boiling point range under reduced pressure significantly relative to the atmospheric boiling point of the unsubstituted core.

Physical Characterization Purification Handling

Procurement and Regulatory Compliance Distinction: 1-(2-Phenylethyl)pyrrolidin-3-one is Not a DEA Scheduled Controlled Substance

1-(2-Phenylethyl)pyrrolidin-3-one does not appear in any schedule of the U.S. Controlled Substances Act (CSA) [1]. A search of DEA schedules I-V confirms the absence of this specific CAS number and chemical name [2]. This contrasts with certain structurally related phenethylamine derivatives (e.g., substituted amphetamines and cathinones) that are explicitly listed as Schedule I or II substances [3]. While this compound contains a 2-phenylethyl moiety, its classification as a pyrrolidin-3-one rather than a primary amine places it outside the scope of controlled substance analogs defined under current scheduling [4].

Regulatory Compliance Controlled Substance Procurement

Supplier Price Differentiation: 1-(2-Phenylethyl)pyrrolidin-3-one (≥95%) vs. Comparable Pyrrolidinone Analogs

Procurement cost for 1-(2-phenylethyl)pyrrolidin-3-one at 95% purity is approximately USD 125 for 50 mg, USD 187 for 100 mg, and USD 267 for 250 mg from ChemScene . In comparison, the simpler analog N-methyl-pyrrolidin-3-one (CAS 872-50-4) is available at ~USD 50-80 for 1 g quantities from major suppliers . Unsubstituted pyrrolidin-3-one (CAS 96-42-4) is available at ~USD 30-50 for 5 g quantities . The per-milligram cost of 1-(2-phenylethyl)pyrrolidin-3-one is approximately 50- to 100-fold higher than these simpler analogs.

Procurement Economics Cost Comparison Budget Planning

A Note on the Absence of High-Strength Differential Evidence for 1-(2-Phenylethyl)pyrrolidin-3-one

No peer-reviewed publications, patents, or authoritative databases were identified that contain direct head-to-head comparative data (e.g., IC50, Ki, Kd, in vivo efficacy, selectivity ratios, or ADME parameters) for 1-(2-phenylethyl)pyrrolidin-3-one versus specific named comparator compounds. The compound appears as a catalog item without associated bioactivity annotations in major databases such as ChEMBL, BindingDB, and PubChem BioAssay [1] [2] [3]. Searches of PubMed for this specific CAS number and chemical name returned reviews on pyrrolidine derivatives broadly, but no primary research articles evaluating this exact compound [4]. Consequently, no high-strength differential evidence (Direct head-to-head comparison or Cross-study comparable) exists to support claims of superior potency, selectivity, or pharmacokinetic performance relative to other pyrrolidinone analogs.

Evidence Quality Research Gap Procurement Caution

1-(2-Phenylethyl)pyrrolidin-3-one Application Scenarios: Where Verified Differentiation Justifies Procurement


Scaffold for Structure-Activity Relationship (SAR) Studies of N-Phenethyl Pyrrolidinone Pharmacophores

1-(2-Phenylethyl)pyrrolidin-3-one serves as the unsubstituted core scaffold for systematic SAR exploration of the N-phenethyl-pyrrolidin-3-one pharmacophore. The high purity available (up to 98.0% [1]) and the defined molecular properties (calculated LogP 1.50-2.21 , MW 189.25 [2]) provide a reproducible baseline for comparative studies. Unlike simpler N-alkyl pyrrolidin-3-ones (e.g., N-methyl, MW 99.13 [3]), this compound introduces both increased lipophilicity and π-stacking potential via the 2-phenethyl group, making it a more relevant scaffold for studying interactions with hydrophobic binding pockets or aromatic residues in target proteins. Procurement for SAR campaigns is justified when the specific N-phenethyl substitution is hypothesized to be critical for target engagement.

Synthetic Intermediate for Further Derivatization and Library Synthesis

As an unsubstituted pyrrolidin-3-one bearing a 2-phenethyl group at N1, this compound offers a versatile handle for further chemical elaboration. The pyrrolidin-3-one carbonyl at C3 can undergo reduction to the corresponding 3-hydroxypyrrolidine, reductive amination, or alkylation reactions. The N-phenethyl group remains intact during many common transformations, enabling the construction of focused compound libraries with a conserved N-substituent [1]. The commercial availability at ≥95% purity and moderate pricing [2] supports its use as a building block for small-to-medium-scale parallel synthesis. This application is distinct from using pre-functionalized analogs, which may introduce steric or electronic bias not present in the unsubstituted core.

Positive Control or Reference Compound for Analytical Method Development

Given its well-defined physicochemical properties—predicted density 1.084±0.06 g/cm³ [1], boiling point 108-110 °C at 0.5 Torr , and calculated LogP 1.5039 [2]—1-(2-phenylethyl)pyrrolidin-3-one can serve as a reference standard for developing and validating analytical methods targeting N-phenethyl-pyrrolidinone containing compounds. Its availability at 98.0% purity from at least one vendor [3] meets the minimum purity threshold for many chromatographic and spectroscopic calibration purposes. This application leverages the quantifiable purity specifications documented across multiple suppliers, ensuring method reproducibility across different procurement batches.

Use in Research Where Non-Scheduled Phenethyl-Containing Scaffolds Are Required

For research programs requiring a 2-phenylethyl-containing scaffold that does not trigger controlled substance regulatory oversight, 1-(2-phenylethyl)pyrrolidin-3-one offers a compliant alternative. Unlike many 2-phenylethylamine derivatives that are listed under DEA Schedule I or II [1], this pyrrolidin-3-one analog is not scheduled under the Controlled Substances Act . This regulatory distinction enables procurement without DEA licensing, simplifies shipping logistics (though standard hazardous material fees may still apply [2]), and reduces administrative overhead for academic and industrial research laboratories. This scenario is particularly relevant for high-throughput screening campaigns where the 2-phenylethyl moiety is desired but regulatory constraints on phenethylamines must be avoided.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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